molecular formula C7H14O3 B3054233 2-ethyl-2-(hydroxymethyl)butanoic acid CAS No. 5904-58-5

2-ethyl-2-(hydroxymethyl)butanoic acid

Cat. No.: B3054233
CAS No.: 5904-58-5
M. Wt: 146.18 g/mol
InChI Key: NGNICDYIWUGSEY-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)butanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, characterized by the presence of an ethyl group and a hydroxymethyl group attached to the second carbon atom of the butanoic acid chain. This compound is known for its stability and reactivity due to the presence of both hydroxyl and carboxyl functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-(hydroxymethyl)butanoic acid typically involves the reaction of butanal with formaldehyde in the presence of a base, followed by oxidation. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions .

Chemical Reactions Analysis

2-Ethyl-2-(hydroxymethyl)butanoic acid undergoes various chemical reactions due to the presence of both hydroxyl and carboxyl groups:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and acid catalysts (e.g., sulfuric acid). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethyl-2-(hydroxymethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2-(hydroxymethyl)butanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence the activity of enzymes and receptors. Additionally, its structural features enable it to act as a precursor in metabolic pathways, contributing to the synthesis of essential biomolecules .

Comparison with Similar Compounds

2-Ethyl-2-(hydroxymethyl)butanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-7(4-2,5-8)6(9)10/h8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNICDYIWUGSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207792
Record name 2-Ethyl-2-(hydroxymethyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5904-58-5
Record name 2-Ethyl-2-(hydroxymethyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5904-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-(hydroxymethyl)butyric acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005904585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-(hydroxymethyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-(hydroxymethyl)butyric acid
Source European Chemicals Agency (ECHA)
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Record name 2-ETHYL-2-(HYDROXYMETHYL)BUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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